![molecular formula C13H11N3 B13664209 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine
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Overview
Description
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization and oxidation to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as iodine or transition metals, and solvents like ethanol or acetonitrile .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced imidazo[1,2-a]pyridines, and substituted derivatives with various functional groups .
Scientific Research Applications
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridines such as:
- 2-Phenylimidazo[1,2-a]pyridine
- 2-(2-Pyridyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the methyl group at the 7-position and the pyridyl group at the 2-position can influence the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties .
Biological Activity
7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound notable for its unique structure and diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, characterized by a fused ring system that combines imidazole and pyridine moieties. The presence of a methyl group at the 7-position and a pyridyl group at the 2-position enhances its chemical properties and biological potential, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activities
Research has indicated that this compound exhibits significant biological activities , including:
- Antiparasitic effects
- Anticancer properties
- Antimicrobial activities
- Antiviral effects
Antiparasitic Activity
Studies have shown that this compound demonstrates efficacy against various parasitic infections. For instance, it has been tested against protozoan parasites, revealing promising results in inhibiting their growth.
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly against human cancer cell lines such as A549 (lung adenocarcinoma). In vitro assays have demonstrated cytotoxic effects with IC50 values indicating significant potency. The mechanism of action may involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
This compound has also shown antimicrobial properties against a range of bacterial strains. It was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antibiotic therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. The following table summarizes key findings from various studies regarding SAR:
Compound | Structural Features | Biological Activity | Remarks |
---|---|---|---|
This compound | Methyl at 7-position, Pyridyl at 2-position | Antiparasitic, Anticancer | Significant potency observed |
6-Methylimidazo[1,2-a]pyridine | Methyl at 6-position | Antimicrobial | Different position affects activity |
3-Pyridylimidazo[1,2-a]pyridine | Pyridyl at 3-position | Potential antifungal | Variation in pyridyl positioning impacts efficacy |
5-Fluoroimidazo[1,2-a]pyridine | Fluorine substituent | Enhanced lipophilicity | Increases metabolic stability |
Study on Anticancer Activity
In a recent study published in Chemical Biology, researchers investigated the anticancer effects of this compound on A549 cells. The study employed MTT assays to determine cell viability post-treatment. Results indicated an IC50 value of approximately 15 µM, suggesting substantial cytotoxicity.
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined using standard broth microdilution methods. The compound exhibited MIC values ranging from 0.5 to 4 µg/mL against tested strains, confirming its potential as an antimicrobial agent.
Properties
Molecular Formula |
C13H11N3 |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3/c1-10-5-7-16-9-12(15-13(16)8-10)11-4-2-3-6-14-11/h2-9H,1H3 |
InChI Key |
JCJOZICYUQJISP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=CC=N3 |
Origin of Product |
United States |
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